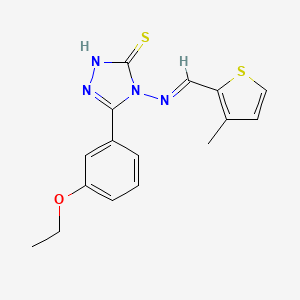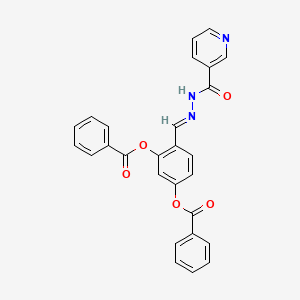![molecular formula C18H18N4O3S B12030137 4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-5-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12030137.png)
4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-5-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ETHOXY-4-(((3-(3-METHOXY-PH)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL is a complex organic compound that features a triazole ring, a phenol group, and various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-4-(((3-(3-METHOXY-PH)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: Starting with a suitable precursor, the triazole ring can be synthesized through a cyclization reaction.
Functional Group Modifications: Introduction of the methoxy and ethoxy groups through nucleophilic substitution reactions.
Final Assembly: Coupling the triazole derivative with the phenol derivative under specific conditions, such as using a base or a catalyst.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Use of Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as recrystallization, chromatography, or distillation to isolate the desired product.
化学反応の分析
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Reduced triazole derivatives.
Substitution Products: Compounds with different functional groups replacing the methoxy or ethoxy groups.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Biological Activity: Studied for potential antimicrobial, antifungal, or anticancer properties.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals.
Industry
Materials Science: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-ETHOXY-4-(((3-(3-METHOXY-PH)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
2-ETHOXY-4-(((3-(3-METHOXY-PH)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL: Similar compounds might include other triazole derivatives with different substituents.
Uniqueness
Functional Group Diversity: The presence of multiple functional groups such as methoxy, ethoxy, and sulfanyl groups makes it unique.
Its unique structure may confer specific properties that are advantageous in certain applications, such as increased biological activity or improved material properties.
特性
分子式 |
C18H18N4O3S |
|---|---|
分子量 |
370.4 g/mol |
IUPAC名 |
4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H18N4O3S/c1-3-25-16-9-12(7-8-15(16)23)11-19-22-17(20-21-18(22)26)13-5-4-6-14(10-13)24-2/h4-11,23H,3H2,1-2H3,(H,21,26)/b19-11+ |
InChIキー |
CAQNUVSGLYXLLY-YBFXNURJSA-N |
異性体SMILES |
CCOC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)OC)O |
正規SMILES |
CCOC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B12030059.png)





![2-Methoxyethyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12030087.png)

![1-(1,3-benzodioxol-5-yl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12030097.png)
![Methyl 2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12030098.png)

![2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B12030106.png)
![N-(2,5-dichlorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12030111.png)
![N-(3,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12030118.png)
